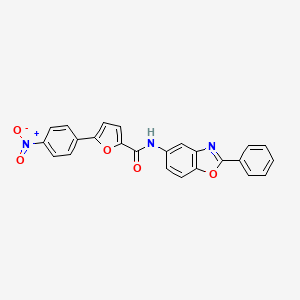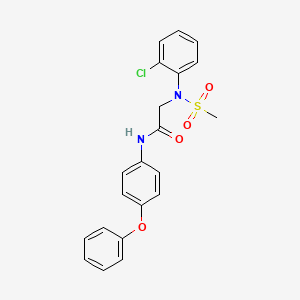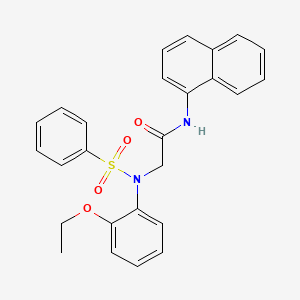
5-(4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide
Overview
Description
5-(4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide, also known as NBD-F, is a fluorescent probe widely used in scientific research. This compound has unique optical properties that make it an ideal tool for studying various biological processes.
Scientific Research Applications
5-(4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide is widely used in scientific research as a fluorescent probe to study various biological processes such as protein folding, lipid binding, and membrane fusion. This compound has a high quantum yield and is highly sensitive to changes in its environment, making it an ideal tool for studying dynamic biological processes.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide involves its ability to undergo fluorescence resonance energy transfer (FRET) with other fluorescent molecules. When this compound is excited with light of a specific wavelength, it emits light at a different wavelength. This emission can be detected and used to study the interaction of this compound with other molecules.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. This compound is non-toxic and is not known to interfere with any biological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide in lab experiments include its high sensitivity, low toxicity, and ease of use. However, the limitations of using this compound include its limited solubility in aqueous solutions and its susceptibility to photobleaching.
Future Directions
There are several future directions for the use of 5-(4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide in scientific research. One potential application is the use of this compound to study the structure and function of membrane proteins. Another potential application is the use of this compound to study the interaction of proteins with lipid membranes. Additionally, this compound could be used to study the dynamics of protein-protein interactions in living cells. Overall, this compound has the potential to be a valuable tool in many areas of scientific research.
Properties
IUPAC Name |
5-(4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O5/c28-23(22-13-12-20(31-22)15-6-9-18(10-7-15)27(29)30)25-17-8-11-21-19(14-17)26-24(32-21)16-4-2-1-3-5-16/h1-14H,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEOQIUHGCIOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3737590.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3737598.png)
![5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3737616.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3737618.png)
![methyl 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3737623.png)

![N-benzyl-2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B3737629.png)
![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3737632.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3737634.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B3737639.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3737672.png)
![methyl 4-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3737677.png)
